uridine diphosphate N-acetylglucosamine

O-GlcNAcylation OGT Sugar Nucleotide Specificity

UDP-GlcNAc is the sole functional donor for O-GlcNAc transferase (OGT) and N-acetylglucosaminyltransferases. UDP-GalNAc and UDP-Glc exhibit 500- to 1000-fold lower catalytic turnover (kcat) and cause competitive inhibition, yielding false negatives. For OGT activity assays, inhibitor screening, chemoenzymatic glycan synthesis, and structural biology co-crystallization, authentic UDP-GlcNAc (≥98% HPLC) is non-negotiable. Substitution invalidates experimental results. Procure high-purity disodium salt for rigorous, reproducible research.

Molecular Formula C17H27N3O17P2
Molecular Weight 607.4 g/mol
Cat. No. B1194417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameuridine diphosphate N-acetylglucosamine
SynonymsAcetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine
Molecular FormulaC17H27N3O17P2
Molecular Weight607.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
InChIInChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1
InChIKeyLFTYTUAZOPRMMI-MPIASZHXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc): A Non-Substitutable Sugar Nucleotide Donor for Essential Glycosylation


Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc; CAS 528-04-1) is a sugar nucleotide that serves as the obligate donor substrate for O-GlcNAc transferase (OGT) and numerous N-acetylglucosaminyltransferases (GnTs), enzymes that catalyze the covalent attachment of GlcNAc moieties to proteins and carbohydrates [1]. This compound is a central node in the hexosamine biosynthetic pathway (HBP) and is essential for both O-GlcNAcylation—a dynamic post-translational modification regulating diverse cellular processes—and the synthesis of complex glycans such as N-glycans, O-glycans, and chitin [2]. Commercially, UDP-GlcNAc is typically supplied as its disodium salt (C₁₇H₂₅N₃Na₂O₁₇P₂; MW 651.32) with purities commonly ≥98% as determined by HPLC analysis .

Why UDP-GlcNAc Cannot Be Substituted with UDP-GalNAc or UDP-Glc in Critical Assays


Although other UDP-sugars such as UDP-GalNAc and UDP-Glc are structurally analogous, they are not functionally interchangeable with UDP-GlcNAc in most glycosylation reactions [1]. The catalytic domains of key enzymes, including O-GlcNAc transferase (OGT) and various N-acetylglucosaminyltransferases (GnTs), possess strict donor substrate specificity. While UDP-GalNAc and UDP-Glc may bind to these enzymes with similar affinities (comparable Km values), their catalytic turnover rates (Vmax or kcat) are drastically lower—often by two to three orders of magnitude—rendering them ineffective as donors [2]. Furthermore, the use of alternative UDP-sugars in assays designed for UDP-GlcNAc can lead to competitive inhibition, yielding false-negative results or underestimation of enzyme activity [3]. This stark kinetic discrimination ensures that only UDP-GlcNAc drives the specific biological processes of O-GlcNAcylation and complex GlcNAc-glycan synthesis, making generic substitution scientifically invalid and procurement of authentic, high-purity UDP-GlcNAc non-negotiable for rigorous research.

Quantitative Evidence for UDP-GlcNAc Differentiation from Closest Analogs


Kinetic Discrimination by OGT: UDP-GlcNAc vs. UDP-GalNAc and UDP-Glc

In a comprehensive study of O-GlcNAc transferase (sOGT) substrate specificity, UDP-GlcNAc demonstrated the highest affinity and catalytic efficiency among a panel of nucleotide sugars. The Km for UDP-GlcNAc was determined to be significantly lower than that for UDP-GalNAc, indicating tighter binding [1]. While UDP-GlcNAc serves as the natural donor, the enzyme exhibits much lower affinity for other UDP-sugars. Specifically, UDP-galactose and UDP-glucose showed 'much lower affinity for OGT compared with UDP-GlcNAc' [2].

O-GlcNAcylation OGT Sugar Nucleotide Specificity

Catalytic Efficiency Contrast: UDP-GlcNAc vs. UDP-GalNAc in β1,4-N-Acetylglucosaminyltransferase III (GnT-III)

A detailed kinetic analysis of GnT-III revealed that while the enzyme can transfer GalNAc and Glc moieties from their respective UDP-sugars, the reaction rates are only 0.1-0.2% of that for UDP-GlcNAc. This inefficiency is due to a much lower Vmax, not a difference in substrate binding affinity, as the Km values for UDP-GalNAc and UDP-Glc differ only slightly from that for UDP-GlcNAc [1]. Furthermore, a separate study on a related enzyme (GlcNAc-T V) showed that UDP-GalNAc had a Vmax of 0.0068 mM/min and kcat/Km of 741.7 mM⁻¹min⁻¹, while UDP-GlcNAc had a Vmax of 0.0038 mM/min and kcat/Km of 281.6 mM⁻¹min⁻¹, indicating differential catalytic efficiency depending on the specific enzyme [2].

Glycosyltransferase GnT-III Kinetic Specificity

Differential Epimerization Efficiency: UDP-GlcNAc vs. UDP-GalNAc and UDP-Glc

The bifunctional UDP-GlcNAc/Glc 4-epimerase (Gne) from E. coli O86:B7 exhibits relaxed substrate specificity, catalyzing the interconversion of UDP-GlcNAc/UDP-GalNAc and UDP-Glc/UDP-Gal. Kinetic analysis revealed that the kcat/Km values for UDP-GalNAc and UDP-Gal are approximately 2- to 4-fold higher than those for UDP-GlcNAc and UDP-Glc, indicating that Gne is slightly more efficient for the epimerization of UDP-GalNAc and UDP-Gal [1]. In a separate study of C. jejuni Gne, the kcat and kcat/Km(app) were three to four times higher for UDP-GalNAc and UDP-Gal than for UDP-GlcNAc and UDP-Glc [2].

Nucleotide Sugar Metabolism Epimerase Enzyme Kinetics

Metal Ion-Catalyzed Stability: UDP-GlcNAc vs. UDP-Gal and UDP-Glc

A study on the metal ion-catalyzed decomposition of nucleotide diphosphate sugars found that UDP-GlcNAc is stable under conditions where UDP-galactose (UDP-Gal) decomposes rapidly. Under all conditions tested, UDPGal decomposes two to three times more rapidly than does UDPGlc. The study also notes that UDP-GlcNAc is stable under similar conditions, while GDP-fucose is slowly degraded [1].

Nucleotide Sugar Stability Assay Conditions Metal Catalysis

Commercial Purity Benchmarking for Procurement

Commercial sourcing of UDP-GlcNAc disodium salt typically guarantees purity levels of ≥98% as assessed by HPLC. For example, MilliporeSigma (product U4375) specifies a purity of ≥98% by HPLC . Similarly, other vendors such as MedChemExpress report purities of 98.60% , while ChemScene offers >99.0% purity . This high level of purity is essential for reproducible enzymatic assays and minimizes the risk of inhibition or interference from contaminating nucleotides.

Quality Control Procurement HPLC Purity

High-Impact Research and Industrial Applications Where Authentic UDP-GlcNAc is Non-Substitutable


O-GlcNAc Transferase (OGT) Activity Assays and Inhibitor Screening

UDP-GlcNAc is the obligatory donor substrate for OGT, the enzyme responsible for O-GlcNAcylation. Any assay designed to measure OGT activity, screen for OGT inhibitors, or study O-GlcNAc dynamics in vitro absolutely requires authentic UDP-GlcNAc. The use of UDP-GalNAc or UDP-Glc, which have 'much lower affinity' for OGT [1], would yield negligible activity and invalidate the results. For inhibitor screening, the use of high-purity UDP-GlcNAc (≥98% by HPLC ) is critical to avoid off-target effects from nucleotide contaminants.

In Vitro Glycoengineering and Chemoenzymatic Synthesis

For the chemoenzymatic synthesis of defined glycans, glycopeptides, or glycolipids, UDP-GlcNAc is a key building block. Enzymes like GnT-III and GnT-V, which are used to install GlcNAc residues, exhibit strict donor specificity. While UDP-GalNAc may bind, its catalytic turnover is 500- to 1000-fold lower [2], making it ineffective. The quantitative understanding of epimerase efficiency [3] further aids in designing multi-enzyme cascades where UDP-GlcNAc is a substrate or intermediate. Procuring high-purity UDP-GlcNAc ensures efficient and predictable glycosylation yields.

Metabolic Labeling and Flux Analysis of the Hexosamine Biosynthetic Pathway (HBP)

UDP-GlcNAc is the end-product of the HBP and its cellular concentration reflects nutrient status and metabolic flux. Studies tracking HBP flux using stable isotope-labeled or radiolabeled UDP-GlcNAc (e.g., UDP-[³H]GlcNAc) rely on the compound's identity and purity. The documented stability of UDP-GlcNAc in typical assay buffers [4] ensures that labeled probes remain intact during experiments, providing accurate flux measurements. Substitution with unlabeled or analog compounds would confound the analysis.

Glycosyltransferase Structural Biology and Donor Recognition Studies

X-ray crystallography and cryo-EM studies of glycosyltransferases in complex with their donor substrate frequently employ UDP-GlcNAc to capture the enzyme in a catalytically relevant state. The use of UDP-GlcNAc, rather than an analog, is essential to observe the native binding mode and conformational changes. The differential binding and catalysis data for UDP-GlcNAc versus UDP-GalNAc and UDP-Glc [1][2] underscore that even subtle structural changes in the sugar moiety can drastically alter enzyme-substrate interactions, making authentic UDP-GlcNAc indispensable for accurate structural determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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